2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone
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Overview
Description
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone is a heterocyclic compound that features a benzimidazole moiety linked to a pyrimidinone ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone typically involves the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Sulfanylation: The benzimidazole derivative is then reacted with a suitable sulfanylating agent, such as thiourea, to introduce the sulfanyl group.
Pyrimidinone Formation: The final step involves the cyclization of the intermediate with a suitable reagent, such as an aldehyde or ketone, to form the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzimidazole or pyrimidinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the benzimidazole or pyrimidinone rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1H-benzimidazole
- **2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole
- **2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1H-imidazole
Uniqueness
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone is unique due to the presence of both benzimidazole and pyrimidinone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17-10-15(12-6-2-1-3-7-12)21-18(22-17)24-11-16-19-13-8-4-5-9-14(13)20-16/h1-10H,11H2,(H,19,20)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFKDQBQJDKUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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